4-(Propylsulfamoyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(propylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-7-12-16(14,15)9-5-3-8(4-6-9)10(11)13/h3-6,12H,2,7H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYPQDUHIYTKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Propylsulfamoyl Benzamide and Its Analogues
Strategies for the Construction of the Sulfamoylbenzamide Core Structure
The assembly of the fundamental sulfamoylbenzamide framework is a critical first step in the synthesis of 4-(propylsulfamoyl)benzamide and its analogues. The methodologies employed are designed to be robust and amenable to the introduction of various substituents, thereby allowing for the exploration of the chemical space around this core structure.
Chlorosulfonation and Amidation Sequences for Benzene (B151609) Sulfonamides
A foundational approach to constructing the sulfamoylbenzamide core involves a two-step sequence beginning with the chlorosulfonation of a benzoic acid derivative. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the aromatic ring, which can then be readily converted to the desired sulfonamide.
The process typically starts with the treatment of a substituted benzoic acid with an excess of chlorosulfonic acid. The reaction often requires elevated temperatures to drive the electrophilic substitution onto the electron-deficient benzoic acid ring. The resulting sulfonyl chloride is then reacted with an appropriate amine to furnish the corresponding sulfamoylbenzoic acid. This amidation step is generally carried out in an aqueous medium.
A general representation of this sequence is outlined below:
Scheme 1: General Chlorosulfonation and Amidation Sequence
This linear approach allows for the synthesis of a variety of sulfamoylbenzoic acids by varying the amine in the second step. For instance, reaction with cyclopropylamine, morpholine (B109124), or p-bromoaniline can be used to generate the corresponding N-substituted sulfamoylbenzoic acids rsc.org.
Carbodiimide (B86325) Coupling Approaches for Amide Bond Formation
With the sulfamoylbenzoic acid precursor in hand, the subsequent formation of the benzamide (B126) moiety is commonly achieved through carbodiimide coupling reactions. These methods are widely employed in organic synthesis due to their mild reaction conditions and broad functional group tolerance. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions nih.govgoogle.com.
The general principle involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine (in this case, ammonia (B1221849) or an ammonium (B1175870) source to form the primary benzamide) to yield the desired amide and a urea (B33335) byproduct.
Table 1: Common Reagents in Carbodiimide Coupling for Benzamide Synthesis
| Reagent/Additive | Function |
|---|---|
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide coupling agent, activates the carboxylic acid. |
| HOBt (1-hydroxybenzotriazole) | Additive used to form an active ester, minimizing racemization and improving yields. |
| DMAP (4-dimethylaminopyridine) | Acts as an acyl transfer catalyst, often enhancing the reaction rate. |
A typical procedure involves dissolving the sulfamoylbenzoic acid in a suitable solvent, such as a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF), followed by the addition of DMAP, the amine, and EDC hydrochloride rsc.org. The reaction is typically stirred at room temperature until completion.
Parallel Synthesis and Diversity-Oriented Approaches for Scaffold Decoration
The sulfamoylbenzamide scaffold is well-suited for the application of parallel synthesis and diversity-oriented synthesis (DOS) strategies to generate large libraries of compounds for screening purposes. These approaches aim to efficiently create a multitude of structurally diverse molecules from a common starting material.
One strategy involves a one-pot, two-step process starting from a doubly activated precursor like m-(chlorosulfonyl)benzoyl chloride. By exploiting the differential reactivity of the sulfonyl chloride and aroyl chloride moieties, chemoselective reactions can be achieved. The more reactive aroyl chloride can first be reacted with one amine, followed by the reaction of the sulfonyl chloride with a second amine, allowing for the rapid generation of a diverse set of analogues.
Solid-phase synthesis has also been employed to construct libraries of sulfonamides. For example, a library of benzylamine-derived sulfonamides has been successfully constructed using solid-phase techniques, resulting in compounds with high purity and good yields nih.govniscpr.res.in. This approach involves anchoring a suitable building block to a resin, followed by sequential reactions to build the desired molecule, with the final product being cleaved from the solid support.
Synthesis of Specific this compound Derivatives
The synthesis of the target compound, this compound, and its derivatives involves the application of the aforementioned strategies with specific reagents tailored to introduce the desired propylsulfamoyl group and other substituents.
Introduction of the Propylsulfamoyl Moiety
The introduction of the propylsulfamoyl group is a key step in the synthesis of this compound. This is typically achieved by reacting 4-(chlorosulfonyl)benzoic acid with propylamine. The reaction is generally carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a base like diisopropylethylamine to neutralize the hydrochloric acid formed during the reaction.
An analogous procedure has been reported for the synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid, where 4-(chlorosulfonyl)benzoic acid is reacted with morpholine in THF with diisopropylethylamine. The reaction is stirred at room temperature, and after an aqueous workup and acidification, the desired product is obtained in high yield prepchem.com. A similar approach can be readily adapted for the synthesis of 4-(N-propylsulfamoyl)benzoic acid.
Table 2: Synthesis of 4-(N-substituted-sulfamoyl)benzoic acids
| Amine | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Morpholine | Diisopropylethylamine | THF | 4-(4-morpholinylsulfonyl)-benzoic acid | 87% | prepchem.com |
| Propylamine | Diisopropylethylamine | THF | 4-(N-propylsulfamoyl)benzoic acid | Not specified | Analogous to prepchem.com |
Once 4-(N-propylsulfamoyl)benzoic acid is synthesized, the final step to obtain this compound involves the amidation of the carboxylic acid group. This can be achieved using a carbodiimide coupling reaction with an ammonia source, such as ammonium chloride, in the presence of EDC and HOBt.
Derivatization at the Benzamide Nitrogen and Aromatic Rings
Further diversification of the this compound scaffold can be achieved by introducing various substituents at the benzamide nitrogen and on the aromatic rings.
N-Substituted Derivatives: Instead of ammonia, a wide range of primary and secondary amines can be used in the carbodiimide coupling step to generate N-substituted this compound derivatives. This allows for the exploration of the structure-activity relationship of this part of the molecule. For example, a series of N-substituted sulfamoylbenzamide derivatives have been synthesized as inhibitors of the STAT3 signaling pathway.
Aromatic Ring Substitution: Modifications to the aromatic rings can be achieved by starting with appropriately substituted benzoic acids in the initial chlorosulfonation step. For instance, starting with a halogenated benzoic acid would lead to a halogenated this compound analogue. The synthesis of pyrimidinylsulfamoyl azolylbenzamides demonstrates the feasibility of incorporating complex heterocyclic moieties onto the core structure niscpr.res.in.
The following table lists the chemical compounds mentioned in this article.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(Chlorosulfonyl)benzoic acid |
| Propylamine |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-Hydroxybenzotriazole (HOBt) |
| 4-Dimethylaminopyridine (DMAP) |
| N,N-Diisopropylethylamine (DIPEA) |
| m-(Chlorosulfonyl)benzoyl chloride |
| 4-(4-Morpholinylsulfonyl)-benzoic acid |
| Morpholine |
| Cyclopropylamine |
| p-Bromoaniline |
| Benzylamine |
| Ammonium chloride |
| N-substituted 4-(propylsulfamoyl)benzamides |
Advanced Synthetic Techniques and Reaction Optimization
Optimization of synthetic protocols is crucial for the efficient production of this compound analogues. Advanced techniques focus on accelerating reaction rates, improving yields, and simplifying purification processes.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide variety of reactions, including the synthesis of sulfonamides. rasayanjournal.co.in This technique utilizes microwave irradiation to heat reactions, which often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. biotage.co.jporganic-chemistry.org The application of microwaves can facilitate new reactions that are not feasible through traditional heating. rasayanjournal.co.in
The synthesis of sulfonamide derivatives can be performed in a two-step microwave-assisted process directly from sulfonic acids, avoiding the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.orgresearchgate.net In one general method, a sulfonic acid is first treated with an activating agent like 2,4,6-trichloro- biotage.co.jpnie.edu.sggoogle.com-triazine (TCT) and heated via microwave. The resulting intermediate is then reacted with the desired amine under further microwave irradiation to produce the final sulfonamide. organic-chemistry.org This process is operationally simple and has shown good functional group tolerance. organic-chemistry.orgresearchgate.net
For example, studies on the synthesis of various sulfonamides have demonstrated that reactions can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours. biotage.co.jpnih.gov One report detailed the synthesis of 1,3,5-trisubstituted pyrazoline derivatives bearing a benzenesulfonamide (B165840) moiety where microwave irradiation at 300W and 200°C for just 7 minutes was sufficient to complete the reaction. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Sulfonamide Synthesis
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes biotage.co.jpnih.gov | Hours to Days biotage.co.jp |
| Reaction Temperature | Often higher, localized heating | Bulk heating, limited by solvent boiling point |
| Yield | Generally higher yields reported biotage.co.jporganic-chemistry.org | Variable, often lower yields |
| By-products | Reduced formation of by-products researchgate.net | Potential for more side reactions |
| Energy Efficiency | More energy-efficient due to direct heating | Less efficient, heats entire apparatus |
This rapid, efficient heating minimizes the formation of by-products, simplifying the purification process. researchgate.net The technology has been successfully applied to the synthesis of complex sulfonamide-containing scaffolds, highlighting its versatility. pensoft.net
The formation of the nitrogen-aryl (N-Ar) bond is a critical step in the synthesis of many sulfonamide analogues. While traditional methods like the Ullmann condensation exist, they often require harsh conditions, including high temperatures and stoichiometric amounts of copper. nie.edu.sg Modern advancements have led to the development of catalyst-mediated reactions, particularly copper-catalyzed N-arylation, which offer milder conditions and greater efficiency. nie.edu.sgnih.gov
Direct N-arylation of sulfonamides is an attractive approach for preparing N-(hetero)aryl sulfonamides. nih.govresearchgate.net These reactions typically involve a copper salt (such as CuI or Cu₂O) as a catalyst, often in combination with a specific ligand, to couple a sulfonamide with an aryl halide (e.g., aryl bromide or iodide). nie.edu.sgnih.gov The use of ligands, such as oxalamides or diamines, can accelerate the reaction rate at lower temperatures and render the process catalytic. nie.edu.sgnih.govacs.org However, research has also focused on developing ligand-free systems to create simpler and more economically viable protocols. nie.edu.sg
Kinetic studies of copper-catalyzed N-arylation reveal that the activation of the aryl halide by a ligated copper(I) complex is often the rate-determining step in the catalytic cycle. acs.org The choice of solvent, base, and catalyst system can significantly impact the reaction's success. For instance, in one ligand-free system for the N-arylation of methanesulfonamide, a combination of CuI and Cs₂CO₃ in DMF at 135°C provided the highest yield. nie.edu.sg
Table 2: Examples of Copper-Catalyzed Systems for N-Arylation of Sulfonamides
| Copper Source | Ligand | Reactant | Temperature | Key Advantage |
| CuI (20 mol%) | Ligand-Free | Aryl Bromide | 135 °C | Experimental simplicity nie.edu.sg |
| Cu₂O (2-5 mol%) | 4-hydroxypicolinamide | Aryl Chloride | 100 °C | Effective for less reactive aryl chlorides nih.gov |
| Copper Salts (2-5 mol%) | Oxalamides | Aryl Bromide | 100 °C | Broad substrate scope for sulfonamides nih.gov |
| CuI | N,N-dimethylcyclohexane | Heteroaryl Halide | Not specified | Application for heteroaryl compounds nie.edu.sg |
These catalytic methods avoid many of the issues associated with older techniques and provide a robust pathway to a wide range of N-arylated sulfonamides. nih.gov
Purification and Isolation Methodologies for Synthesized Analogues
Following synthesis, the purification and isolation of this compound and its analogues are critical to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of method depends on the physicochemical properties of the target compound and the nature of the impurities.
Commonly employed techniques include recrystallization and chromatography. google.comquora.com Recrystallization is a cost-effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes, leaving impurities behind in the mother liquor. google.com For sulfonamides like sulfathiazole, solvent systems such as aqueous isopropanol (B130326) or ethanol (B145695) have proven effective. google.com The selection of the solvent is crucial to ensure high recovery of a pure product.
For more complex mixtures or for isolating non-crystalline products, chromatographic techniques are essential.
Flash Chromatography: This is a rapid form of column chromatography widely used for routine purification. The crude mixture is passed through a silica (B1680970) gel column using a solvent gradient (e.g., ethyl acetate (B1210297) and hexane) to separate components based on their polarity. biotage.co.jp
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for both analytical and preparative-scale separations. It is often employed to achieve very high purity levels. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is a versatile technique that uses a supercritical fluid, typically carbon dioxide modified with a co-solvent like methanol, as the mobile phase. It is effective for separating a wide range of compounds, including sulfonamides. researchgate.net
After isolation, the purity and structure of the final compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. amazonaws.comresearchgate.net
Table 3: Common Purification Techniques for Sulfonamide Analogues
| Technique | Principle of Separation | Common Application | Impurities Removed |
| Recrystallization | Differential solubility in a solvent at different temperatures | Purification of solid, crystalline final products | Soluble impurities, minor by-products google.com |
| Flash Chromatography | Adsorption/partition based on polarity | Primary purification of reaction mixtures | Unreacted starting materials, major by-products biotage.co.jp |
| HPLC / SFC | Partition between stationary and mobile phases | High-purity isolation, separation of close-eluting isomers | Trace impurities, stereoisomers, structurally similar by-products researchgate.net |
| Solid Phase Extraction (SPE) | Partition between a solid phase and a liquid phase | Sample pre-concentration and clean-up before analysis | Interfering substances from complex matrices nih.gov |
Structure Activity Relationship Sar Studies of 4 Propylsulfamoyl Benzamide Derivatives
Systematic Modifications on the Propylsulfamoyl Moiety and their Biological Correlates
The propylsulfamoyl moiety, -SO₂NH(CH₂)₂CH₃, is a key component of the 4-(propylsulfamoyl)benzamide scaffold, and its systematic modification has been a focal point of SAR studies. Alterations to the N-propyl group have been shown to significantly impact biological activity, suggesting that this region of the molecule is involved in crucial interactions with the target protein.
Research into a series of sulfamoyl benzamide (B126) derivatives has revealed that modifications to the N-substituents of the sulfonamide group are generally well-tolerated. nih.gov In some cases, the introduction of bulkier groups at this position has led to analogs with improved potency. nih.gov For instance, in the context of NLRP3 inflammasome inhibitors, structural variations on the N-substituents of the sulfonamide were explored. nih.gov It was found that while the sulfonyl and benzamide moieties were essential for inhibitory activity, changes to the N-alkyl group could be made. nih.gov
In another study focusing on substituted sulfamoyl benzamidothiazoles, the sulfonamide functional group was identified as a critical site for activity. nih.gov The amine substituent of the sulfonamide group was systematically modified to probe the SAR. nih.gov This suggests that the size, shape, and lipophilicity of the substituent on the sulfonamide nitrogen can be tuned to optimize biological activity.
The following table summarizes the effects of modifications to the propylsulfamoyl moiety on biological activity based on findings from various studies.
| Modification on Propylsulfamoyl Moiety | General Effect on Biological Activity | Reference |
| Variation of N-alkyl group | Tolerated, with potential for improved potency with bulkier groups | nih.gov |
| Replacement of propyl group | Can modulate activity, indicating importance in target binding | nih.gov |
| Modification of sulfonamide nitrogen substituent | Critical for activity, allows for fine-tuning of potency | nih.gov |
These findings underscore the importance of the propylsulfamoyl moiety in the biological activity of this class of compounds and highlight the potential for optimization through systematic modification of this group.
Exploration of Substituent Effects on the Benzamide Aromatic Ring
In the development of NLRP3 inflammasome inhibitors, it was demonstrated that substituents on the benzamide ring are essential for activity. nih.gov Specifically, the presence of a 2-methoxy and a 5-chloro substituent on a related benzamide structure was found to be crucial for inhibitory activity. nih.gov The removal or positional change of these groups resulted in a significant decrease in potency, highlighting the specific requirements for substitution on the aromatic ring. nih.gov
Similarly, in studies on glucokinase activators, strategic modifications to the benzamide nucleus were made to target specific interactions within the allosteric binding site of the glucokinase protein. scispace.com The introduction of various functional groups onto the phenyl ring was explored to generate a diverse range of compounds with the potential to act as glucokinase activators. scispace.com This approach emphasizes the role of the benzamide ring in orienting the molecule within the binding pocket and forming key interactions with amino acid residues.
The table below illustrates the impact of different substitution patterns on the benzamide aromatic ring.
| Substituent Position | Type of Substituent | Observed Effect on Activity | Reference |
| 2-position | Methoxy (OCH₃) | Essential for high potency in some analogs | nih.gov |
| 5-position | Chloro (Cl) | Crucial for inhibitory activity in specific series | nih.gov |
| Various | Diverse functional groups | Can be tailored to optimize interactions with target | scispace.com |
These examples demonstrate that the substitution pattern on the benzamide aromatic ring is a critical determinant of the biological activity of this compound derivatives. The electronic nature and spatial arrangement of these substituents can dictate the strength and specificity of the interaction with the biological target.
Influence of Substitutions at the Amide Nitrogen on Biological Activity
In the context of glucokinase activators, the amide -NH group has been a key site for modification. scispace.com By introducing various functional groups at this position, researchers have been able to create a diverse library of compounds with the potential to activate glucokinase. scispace.com This suggests that the substituent on the amide nitrogen can play a significant role in the molecule's interaction with the allosteric binding site of the enzyme.
Research on a series of benzamide derivatives as potential antipsychotics also highlights the importance of the amide nitrogen substituent. nih.gov In this work, various cyclic amines were attached to the benzamide nitrogen, leading to compounds with potent and balanced activities at dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov The nature of the substituent at this position was critical in achieving the desired pharmacological profile.
The following table provides examples of how substitutions at the amide nitrogen can affect biological activity.
| Substituent at Amide Nitrogen | Resulting Biological Activity | Reference |
| Various functional groups | Modulation of glucokinase activation | scispace.com |
| Cyclic amines (e.g., piperazine (B1678402) derivatives) | Potent antipsychotic activity | nih.gov |
| Heteroaromatic rings | Potential for glucokinase activation | researchgate.net |
These findings indicate that the substituent on the amide nitrogen is a key modulator of the biological activity of this compound derivatives. Careful selection of this substituent is crucial for optimizing the compound's properties for a specific therapeutic target.
Identification of Pharmacophoric Requirements for Specific Target Interactions
The identification of pharmacophoric requirements is a crucial step in understanding the SAR of this compound derivatives. A pharmacophore model represents the essential steric and electronic features of a ligand that are necessary for optimal binding to a specific biological target. nih.gov
For sulfamoyl benzamide derivatives, the core pharmacophore often consists of the sulfamoyl benzamide thiazole (B1198619) component, which has been shown to be critical for activity in certain contexts. nih.gov The sulfonyl and benzamide moieties themselves have been identified as necessary for the inhibitory activity of some analogs. nih.gov
Pharmacophore modeling is a powerful technique used to screen large compound libraries and identify potential hits. nih.gov The process involves creating a pharmacophore model based on the known active ligands and then using this model as a filter to identify new compounds with similar features. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Key pharmacophoric features for this compound derivatives often include:
A hydrogen bond donor (the sulfonamide N-H).
A hydrogen bond acceptor (the sulfonamide oxygen atoms and the benzamide carbonyl oxygen).
An aromatic ring (the benzamide phenyl ring).
A hydrophobic region (the propyl group).
The precise arrangement and interplay of these features determine the molecule's ability to bind to its target. For example, in the design of glucokinase activators, strategic modifications are made to the benzamide nucleus to selectively target hydrogen bonds and hydrophobic interactions with amino acid residues in the allosteric site of the GK protein. scispace.com
Conformational Preferences and Their Role in SAR
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives helps to understand their preferred shapes and how these shapes influence their interaction with biological targets.
The flexibility of the propylsulfamoyl and benzamide groups allows the molecule to adopt various conformations. The dihedral angle between the benzene (B151609) ring and the propylsulfonamide substituent is a key conformational parameter. researchgate.net In the crystal structure of N-[4-(propylsulfamoyl)phenyl]acetamide, this dihedral angle was found to be 71.8°. researchgate.net
In some cases, the presence of certain substituents can restrict the conformational freedom of the molecule. For example, the introduction of fluorine atoms on the benzamide ring can influence the torsion angle between the amide group and the aromatic ring. nih.gov This can lead to a more pre-organized conformation that is closer to the bioactive conformation, potentially resulting in higher potency. nih.gov
Computational methods, such as quantum-chemical calculations, are often used to predict the most stable conformers of a molecule in the gas phase or in solution. ethz.ch These calculations can provide insights into the energy differences between different conformations and the barriers to rotation around key bonds. ethz.ch This information can be invaluable in understanding the SAR and in designing new analogs with improved properties.
The interplay between conformational preferences and biological activity is complex. While a molecule may have a preferred conformation in solution, it may adopt a different conformation upon binding to its target. Therefore, understanding the conformational landscape of a molecule is essential for rational drug design.
Molecular Mechanism of Action Investigations in Vitro and Preclinical Enzymatic/cellular Studies
Hepatitis B Virus (HBV) Capsid Assembly Modulation
4-(Propylsulfamoyl)benzamide is a member of the sulfamoylbenzamide (SBA) class of molecules, which are recognized as potent modulators of Hepatitis B Virus (HBV) capsid assembly. nih.gov These compounds are categorized as Class II Capsid Assembly Modulators (CAMs). nih.gov Unlike Class I CAMs that misdirect the assembly of the HBV core protein (Cp) into non-capsid polymers, Class II CAMs like SBAs disrupt the normal process of pgRNA encapsidation. nih.govnih.gov This leads to the accelerated formation of morphologically regular, but empty, capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, thereby halting the viral replication cycle. nih.govnih.gov
The mechanism of action for SBA compounds involves direct interaction with the HBV core protein dimers. nih.gov This binding occurs at a specific pocket located at the interface between Cp dimers, a site also targeted by other classes of CAMs. nih.gov Molecular docking studies have elucidated key interactions within this pocket; for example, the benzamide (B126) portion of the molecule can form crucial hydrogen bonds with amino acid residues such as Trp102 and Thr128, while the central aromatic ring may interact with Tyr118. nih.gov
By binding to this allosteric site, SBAs stabilize a conformation of the core protein that favors rapid self-assembly. nih.gov This accelerated assembly kinetically outcompetes the encapsidation of the pgRNA-polymerase complex, which is a necessary step for viral replication. nih.govnih.gov The result is the production of non-infectious, "empty" viral particles, effectively disrupting the formation of new, replication-competent virions. nih.gov
The SBA class of compounds, including derivatives of this compound, demonstrates significant antiviral activity against HBV in vitro. Initial screenings of compound libraries identified SBA derivatives as capable of selectively inhibiting HBV replication with 50% effective concentration (EC₅₀) values below 10 μM, while exhibiting low cytotoxicity (CC₅₀ values greater than 50 μM). nih.gov
Subsequent optimization of the SBA scaffold has led to the development of compounds with submicromolar antiviral potency. nih.gov Studies in various human hepatoma cell lines that support HBV replication, such as HepAD38 and HepG2.2.15 cells, have confirmed the efficacy of these compounds in reducing the levels of intracellular HBV DNA. nih.govnih.gov The selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀, is often high for these compounds, indicating a favorable window for antiviral activity without significant host cell toxicity. nih.gov
Table 2: Representative In Vitro Antiviral Efficacy of Sulfamoylbenzamide (SBA) Analogs Against HBV
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| SBA Analog 1 | 0.52 | > 100 | > 192 |
| SBA Analog 2 | 0.11 | 85.27 | > 775 |
| JNJ-632 | 0.12 | > 50 | > 417 |
Source: Data compiled from studies on various optimized SBA derivatives. nih.gov
NLRP3 Inflammasome Pathway Modulation
While direct studies on this compound are not available, research into structurally related benzenesulfonamide (B165840) analogues has identified this chemical class as a source of inhibitors for the NLRP3 (NLR Family Pyrin Domain-Containing 3) inflammasome. nih.gov The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases. nih.gov
A study focused on developing NLRP3 inhibitors identified a lead benzenesulfonamide compound, JC124, and explored the structure-activity relationship of its analogues. The research revealed that modifications on the sulfonamide portion of the molecule were generally well-tolerated, maintaining or improving inhibitory potency. nih.gov This investigation led to the discovery of new lead compounds with improved inhibitory activity, showing IC₅₀ values for NLRP3 inhibition in the sub-micromolar range (e.g., 0.42 µM and 0.55 µM). nih.gov These findings suggest that the this compound scaffold has the potential to interact with and modulate the NLRP3 inflammasome pathway, though specific studies are required to confirm this activity and determine its potency.
G protein-coupled Receptor (GPCR) Agonism Studies (e.g., GPR55)
Investigations into the potential activity of this compound as an agonist for G protein-coupled receptors, specifically GPR55, did not yield specific results in the reviewed literature. GPR55 has been identified as a potential therapeutic target for various conditions, and a range of synthetic ligands have been developed as agonists. researchgate.netnih.gov However, no studies were found that specifically link the this compound structure to agonist activity at the GPR55 receptor.
Nuclear Factor-kappa B (NF-κB) Activation Studies
The broader class of N-substituted benzamides, to which this compound belongs, has been implicated in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates immune and inflammatory responses. nih.gov
A study investigating the effects of N-substituted benzamides on transcriptional regulation in T lymphocytes found that certain derivatives could inhibit NF-κB activity. Specifically, acetylated variants of these benzamides were shown to inhibit the activity of both NF-κB and the Nuclear Factor of Activated T cells (NFAT). nih.gov This inhibition of NF-κB was observed following stimulation of the T-cell receptor. While these findings are for related benzamide derivatives and not the exact compound , they establish a precedent for this chemical class to interfere with the NF-κB activation pathway. Further investigation would be necessary to determine if this compound shares this inhibitory activity.
Computational Chemistry and Molecular Modeling Applications in Research
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can build models to predict the activity of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgscienceforecastoa.com The fundamental premise of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. researchgate.net These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, and hydrophobic. scienceforecastoa.com
While specific QSAR models developed exclusively for 4-(Propylsulfamoyl)benzamide are not detailed in available literature, the methodology has been extensively applied to related sulfamoyl, benzenesulfonamide (B165840), and benzamide (B126) derivatives. tandfonline.comjbclinpharm.orgnih.gov For instance, 3D-QSAR studies on N-phenyl-3-sulfamoyl-benzamide-based compounds have successfully created models with high predictive ability, indicating that the data are well-fitted. tandfonline.com Such models can be used to forecast the activity of new molecules and are often evaluated using statistical parameters like the correlation coefficient (r²), standard error, and Fischer test. researchgate.net
A QSAR model for this compound and its analogs would involve calculating various descriptors to represent their structural features. The goal is to create a robust and predictive model that can guide the synthesis of new derivatives with enhanced activity.
Table 1: Relevant Physicochemical Descriptors for QSAR Analysis of this compound
| Descriptor Class | Specific Descriptor Example | Relevance to this compound Structure |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Represents the overall lipophilicity, influenced by the propyl group and benzene (B151609) ring. youtube.com |
| π (Substituent Hydrophobicity Constant) | Quantifies the hydrophobicity contribution of the propyl and sulfamoylbenzamide groups. youtube.com | |
| Electronic | Hammett Constant (σ) | Describes the electron-donating or electron-withdrawing nature of substituents on the benzene ring. |
| Dipole Moment | Reflects the overall polarity of the molecule, influenced by the polar sulfamoyl and amide groups. | |
| Steric/Topological | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, influenced by the size of the propyl group. |
| Molecular Connectivity Indices | Encodes information about the branching and connectivity of the atoms within the molecule. nih.gov |
Pharmacophore Development and Screening
Pharmacophore modeling is another key LBDD technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr A pharmacophore model does not represent a real molecule or a specific functional group but rather an abstract description of molecular features responsible for biological activity. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged groups. pharmacophorejournal.com
Pharmacophore models can be generated from a set of active ligands or from the structure of a ligand-protein complex. nih.gov For compounds related to this compound, such as other benzamide and sulfonamide derivatives, pharmacophore models have been successfully developed to identify novel inhibitors for targets like histone deacetylases (HDACs) and Staphylococcus aureus Sortase A. semanticscholar.orgderpharmachemica.com These studies often identify features like hydrogen bond acceptors/donors and aromatic rings as crucial for activity. derpharmachemica.com
Based on the structure of this compound, a hypothetical pharmacophore can be proposed. This model would serve as a 3D query to screen large chemical databases for novel compounds that match the required features, thereby identifying potential new hits for biological testing. nih.govscience.gov
Table 2: Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction |
| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the sulfamoyl (-SO₂) and amide (-C=O) groups | Forms hydrogen bonds with donor groups on the target protein. |
| Hydrogen Bond Donor (HBD) | Nitrogen atoms of the sulfamoyl (-SO₂NH-) and amide (-CONH₂) groups | Forms hydrogen bonds with acceptor groups on the target protein. |
| Aromatic Ring (AR) | Benzene ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues of the target. |
| Hydrophobic (HY) | Propyl group (-CH₂CH₂CH₃) | Fits into hydrophobic pockets of the target protein. |
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) methodologies rely on the known 3D structure of the biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography. SBDD allows for the direct design of ligands that can fit into and interact with the target's binding site with high affinity and selectivity.
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. ajol.info The process involves placing the ligand into the binding site of the protein and evaluating its conformation and orientation using a scoring function, which estimates the binding affinity. nih.gov This technique provides invaluable insights into the binding mode at an atomic level. ajol.info
Docking studies have been performed on various sulfamoyl-benzamide derivatives to explore their binding interactions with respective targets. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were docked to investigate their binding modes as antidiabetic agents, revealing binding energies ranging from -9.7 to -8.0 kcal/mol. nih.gov Similarly, docking simulations of other benzamide derivatives have shown their potential as inhibitors for targets like ROCK1 kinase and topoisomerase IIα. nih.govresearchgate.net These studies consistently demonstrate that the sulfamoyl and benzamide moieties are critical for establishing key interactions within the active site. nih.gov
For this compound, molecular docking would be used to predict its binding pose within a target active site, identify key interacting amino acid residues, and estimate its binding free energy. This information is crucial for understanding its mechanism of action and for the rational design of improved analogs.
Hydrogen bonds are highly directional and specific interactions that play a pivotal role in the stability and selectivity of ligand-protein complexes. nih.gov They occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen and nitrogen. nih.gov The sulfamoyl (-SO₂NH-) and benzamide (-CONH₂) groups in this compound are rich in hydrogen bond donors and acceptors, making them prime candidates for forming these critical interactions.
Table 3: Potential Hydrogen Bonding Interactions for this compound based on Analog Studies
| Ligand Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction | Reference from Analog Studies |
| Sulfamoyl Oxygen (-SO₂) | Histidine, Lysine, Arginine | H-bond acceptor | ajol.infonih.gov |
| Sulfamoyl Amine (-NH-) | Aspartate, Glutamate, Serine | H-bond donor | nih.gov |
| Amide Oxygen (-C=O) | Glycine, Cysteine, Histidine | H-bond acceptor | semanticscholar.org |
| Amide Amine (-NH₂) | Aspartate, Glutamate, Main-chain carbonyls | H-bond donor | nih.gov |
In addition to hydrogen bonds, the stability of ligand-protein complexes is significantly influenced by non-polar interactions, including hydrophobic and van der Waals contacts. These forces arise from the favorable interaction between non-polar surfaces, effectively excluding water molecules from the binding interface. The benzene ring and the propyl chain of this compound are the primary contributors to these types of interactions.
Table 4: Potential Hydrophobic and Van der Waals Contacts for this compound based on Analog Studies
| Ligand Moiety | Potential Interacting Amino Acid Residues | Type of Interaction | Reference from Analog Studies |
| Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | π-π Stacking, π-Cation | nih.gov |
| Benzene Ring | Alanine, Valine, Leucine, Isoleucine | π-Alkyl, Hydrophobic | nih.gov |
| Propyl Chain | Leucine, Isoleucine, Valine, Alanine, Proline | Hydrophobic, Van der Waals | nih.gov |
Exploration of π-π Stacking and Cation-π Interactions
In the computational analysis of this compound, understanding its non-covalent interactions is crucial for elucidating its binding mechanism to biological targets. The aromatic benzene ring in the compound's structure is a key feature that can participate in significant intermolecular forces such as π-π stacking and cation-π interactions.
Cation-π Interactions: This is a powerful non-covalent force that occurs between an electron-rich π system, like the benzene ring of this compound, and a cation. nih.gov In a biological context, the cation is often a positively charged amino acid residue, such as lysine or arginine, within the receptor's binding pocket. nih.gov The interaction involves the electrostatic force between the positive charge of the amino acid side chain and the quadrupole moment of the aromatic ring. nih.gov Geometric criteria for a cation-π interaction typically involve a distance of 6 Å or less between the cation and the center of the π system. nih.gov Computational models can predict and quantify the strength of these interactions, which are often comparable to hydrogen bonds and salt bridges in aqueous environments, highlighting their importance in molecular recognition and binding specificity. nih.gov Studies have also explored the role of amide-π and CH-π interactions in molecular binding, which could be relevant for the benzamide portion of the molecule. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
A key application of MD simulations is to assess the conformational stability of the complex formed between this compound and its target protein. nih.gov After docking the compound into the protein's active site, a simulation is run for a duration typically in the nanosecond to microsecond range to observe how the system behaves. nih.gov
Key metrics are analyzed to determine stability:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the pocket.
Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. It helps identify which parts of the protein are flexible and which are stabilized upon the binding of this compound. mdpi.com Regions that show reduced fluctuation in the presence of the ligand are often critical for the binding interaction.
These analyses provide crucial information on whether the binding pose predicted by docking is stable under dynamic, more physiologically relevant conditions. mdpi.com
| Simulation Metric | Description | Typical Indication for a Stable Complex |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame from a reference frame. | Plateauing of the RMSD curve after an initial increase, indicating the system has reached equilibrium. |
| RMSF (Root Mean Square Fluctuation) | Measures the displacement of each individual residue from its time-averaged position. | Lower fluctuations for residues in the binding pocket upon ligand binding compared to the unbound protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Consistent presence of key hydrogen bonds throughout the simulation. |
In Silico Pharmacokinetic and ADMET Prediction Methodologies
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound like this compound. In silico methods provide rapid and cost-effective ways to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govsciensage.info These computational models use the chemical structure of a molecule to forecast its behavior in the body. japsonline.com
Various computational approaches are used, including the development of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms. preste.ai These models are trained on large datasets of compounds with known experimental ADMET data. greenstonebio.com For this compound, these tools can predict a range of properties, including its potential for oral bioavailability, interaction with metabolic enzymes like cytochrome P450s, and potential toxicities. sciensage.infojapsonline.com The predictions help prioritize candidates for further experimental testing and guide chemical modifications to improve the compound's drug-like properties. nih.gov
Predictive Models for Gastrointestinal Absorption and Blood-Brain Barrier Permeation
Two of the most critical properties predicted using in silico models are gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
Gastrointestinal Absorption: For a drug to be effective when taken orally, it must be absorbed from the GI tract into the bloodstream. mdpi.com Predictive models for GI absorption often use molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. japsonline.com Cell-based assays, such as those using Caco-2 cells, are often used to generate the data that informs these computational models. creative-bioarray.comresearchgate.net These models can classify this compound as having high or low intestinal absorption, guiding its development for oral administration.
Blood-Brain Barrier (BBB) Permeation: The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Whether a drug needs to cross the BBB depends on its therapeutic target. For neuro-active drugs, BBB penetration is essential, while for drugs targeting peripheral tissues, it is undesirable. nih.gov Predictive models for BBB permeation, often employing regression or support vector machine (SVM) models, use molecular descriptors to estimate a compound's ability to cross this barrier. nih.gov These models are trained on experimental data and can provide a BBB permeation probability or a logBB value (the logarithm of the brain/plasma concentration ratio). nih.gov
| Property | Predicted Value | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good candidate for oral administration. |
| BBB Permeation | Low Probability | Likely to have limited effects on the central nervous system. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this metabolic enzyme. |
| Ames Mutagenicity | Non-mutagenic | Low probability of being a mutagen. |
| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low Risk | Reduced potential for cardiotoxicity. |
Computational Approaches for Metabolism and Excretion Pathway Prediction
In silico tools are crucial for predicting the absorption, distribution, metabolism, and excretion (ADMET) properties of chemical compounds, significantly accelerating drug discovery and development by identifying potential liabilities early. nih.govresearchgate.net For a compound like this compound, a variety of computational models can be employed to forecast its metabolic and excretory profiles.
Metabolism Prediction:
The metabolism of xenobiotics, such as pharmaceuticals, is a primary determinant of their efficacy and safety. researchgate.net Computational methods for predicting metabolism can be broadly categorized into ligand-based and structure-based approaches. nih.gov
Ligand-Based Methods: These models use the structure of the compound itself to predict its metabolic fate. nih.gov This includes expert systems, which are knowledge-based systems containing a curated set of biotransformation rules, and machine learning models. nih.gov For this compound, these systems would analyze its functional groups—the sulfonamide, the amide, and the propyl chain—to predict likely sites of metabolism (SOMs). nih.gov Common metabolic reactions for sulfonamides include N-dealkylation, hydroxylation of the alkyl chain, and modifications to the aromatic ring. researchgate.net
Structure-Based Methods: These approaches utilize the three-dimensional structures of metabolic enzymes, primarily from the Cytochrome P450 (CYP) superfamily. nih.govnih.gov Molecular docking simulations can place this compound into the active site of various CYP isoforms (e.g., CYP3A4, CYP2C9) to predict binding affinity and identify which atoms are most susceptible to enzymatic action. researchgate.net
Artificial intelligence (AI) and machine learning algorithms are increasingly used to create more accurate predictive models by training on vast datasets of known metabolic pathways. nih.gov These tools can rapidly screen compounds and provide valuable insights into their potential metabolites. nih.gov
Excretion Pathway Prediction:
Computational modeling is also used to predict how a drug and its metabolites are eliminated from the body, which is essential for understanding a compound's half-life. pharmacyinfoline.com The main routes of excretion are renal (urine) and biliary (feces). pharmacyinfoline.com
Quantitative Structure-Property Relationship (QSPR) Models: These models correlate a compound's physicochemical properties (e.g., molecular weight, polarity, lipophilicity) with its excretion characteristics. researchgate.netpharmacyinfoline.com For this compound, QSPR models could predict the fraction excreted unchanged in urine or the likelihood of biliary elimination. pharmacyinfoline.com
Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models are sophisticated simulations that incorporate physiological parameters of excretory organs like the kidneys and liver. pharmacyinfoline.com These models can simulate complex processes, including glomerular filtration, active tubular secretion, and reabsorption, providing a quantitative prediction of renal and hepatic clearance. pharmacyinfoline.com
A summary of common in silico approaches for ADMET prediction is presented in Table 1.
| Prediction Target | Computational Approach | Description | Application to this compound |
| Metabolism | Ligand-Based (e.g., Rule-Based Systems, Machine Learning) | Uses the 2D structure and known biotransformation rules to predict Sites of Metabolism (SOMs) and metabolite structures. nih.gov | Prediction of N-dealkylation of the propyl group or hydroxylation of the aromatic ring. |
| Structure-Based (e.g., Molecular Docking) | Simulates the interaction of the compound with metabolic enzymes (e.g., CYPs) to determine binding affinity and reactive sites. nih.govresearchgate.net | Identification of specific CYP isoforms responsible for metabolism and the precise location of oxidation. | |
| Excretion | QSPR Models | Correlates molecular descriptors (logP, molecular weight, etc.) with excretion parameters like renal clearance. pharmacyinfoline.com | Estimation of the fraction of the compound excreted unchanged in urine. |
| PBPK Models | Integrates drug-specific data with physiological models of organs to simulate drug clearance from the body. pharmacyinfoline.com | Detailed simulation of renal and biliary clearance rates. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity, stability, and interactions with biological targets. smu.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. arxiv.org
Density Functional Theory (DFT):
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. scirp.org For this compound, DFT calculations can be used to determine a range of important properties:
Molecular Geometry Optimization: DFT is used to find the most stable three-dimensional conformation of the molecule by minimizing its energy. scirp.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. mdpi.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological receptors or metabolic enzymes.
Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These parameters help quantify the molecule's reactivity. scirp.org
Recent studies on Probenecid and other complex molecules have utilized DFT calculations to investigate reaction mechanisms and stereoselectivity, demonstrating the power of this approach. acs.orgacs.org A hypothetical set of quantum chemical parameters for this compound, based on typical values for similar organic molecules, is shown in Table 2.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack; relates to electron-donating ability. mdpi.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack; relates to electron-accepting ability. mdpi.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |
| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Helps identify reactive sites and predict intermolecular interactions. |
These computational and quantum chemical methods provide a powerful, non-experimental framework for characterizing novel or understudied compounds like this compound, guiding further experimental research. mdpi.com
Advanced Analytical and Spectroscopic Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 4-(Propylsulfamoyl)benzamide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.
Proton (¹H) NMR for Proton Environments
Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts, signal integrations (proportional to the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons).
A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected signals for the protons in the propyl group, the aromatic ring, and the amide and sulfonamide groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-7.8 | d | 2H | Aromatic (ortho to -C(O)NH₂) |
| ~7.8-7.6 | d | 2H | Aromatic (ortho to -SO₂NH-) |
| ~7.5 (broad) | s | 2H | -C(O)NH₂ |
| ~5.0 (broad) | t | 1H | -SO₂NH- |
| ~3.0 | q | 2H | -NH-CH₂-CH₂-CH₃ |
| ~1.5 | sextet | 2H | -NH-CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | -NH-CH₂-CH₂-CH₃ |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
A predicted ¹³C NMR data table is shown below, indicating the approximate chemical shifts for the carbonyl, aromatic, and aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~145 | Aromatic (C-SO₂NH-) |
| ~135 | Aromatic (C-C(O)NH₂) |
| ~128 | Aromatic (CH) |
| ~127 | Aromatic (CH) |
| ~45 | -NH-CH₂- |
| ~22 | -CH₂-CH₃ |
| ~11 | -CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the proton networks within the propyl group and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the propyl group and the sulfonamide nitrogen, the benzamide (B126) moiety, and the relative positions of the substituents on the aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound and are used to identify the presence of specific functional groups.
For this compound, key vibrational bands would be expected for the N-H, C=O, S=O, and C-N stretching and bending modes, as well as vibrations associated with the aromatic ring and the aliphatic propyl chain.
A table of expected characteristic IR absorption bands is provided below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretch | Amide, Sulfonamide |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic |
| ~1660 | C=O stretch | Amide (Amide I) |
| ~1600, ~1475 | C=C stretch | Aromatic |
| ~1550 | N-H bend | Amide (Amide II) |
| ~1330, ~1160 | Asymmetric & Symmetric S=O stretch | Sulfonamide |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the S=O group and the aromatic ring, which are often strong in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition of this compound.
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways would include cleavage of the propyl group, loss of SO₂, and fragmentation of the benzamide moiety. Analysis of these fragments would further support the proposed structure.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and conformational information.
The crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding involving the amide and sulfonamide groups, which are crucial for understanding the solid-state packing and physical properties of the compound.
Future Research Directions and Translational Potential
Exploration of Novel Biological Targets for Sulfamoylbenzamide Scaffolds
The sulfamoylbenzamide core has demonstrated activity against several biological targets, indicating a rich potential for discovering new therapeutic applications. Future research should systematically explore other targets where this chemical motif might exhibit inhibitory or modulatory effects.
Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is a key therapeutic target in oncology. N-substituted sulfamoylbenzamide derivatives have been identified as inhibitors of this pathway, suppressing tumor growth by inhibiting the phosphorylation of STAT3. nih.gov Further investigation into the specific interactions of 4-(propylsulfamoyl)benzamide and its analogues with STAT3 could lead to new anticancer agents. nih.gov
Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases): Certain sulfamoyl benzamide (B126) derivatives have shown selective inhibitory activity against isoforms of h-NTPDases, which are implicated in conditions like thrombosis, inflammation, and cancer. nih.govrsc.orgresearchgate.netrsc.org Exploring the effect of the this compound structure on the various h-NTPDase isoforms could yield targeted therapies for these conditions.
Hepatitis B Virus (HBV) Capsid Assembly: Sulfamoylbenzamide (SBA) derivatives have been identified as a novel class of antiviral agents that inhibit the formation of Hepatitis B virus (HBV) nucleocapsids. nih.gov These compounds, known as capsid assembly modulators (CAMs), represent a promising approach for treating chronic hepatitis B. nih.govresearchgate.net Research into how the specific substitutions on the this compound scaffold affect this activity is a critical next step.
Carbonic Anhydrases (CAs): The sulfonamide group is a well-known zinc-binding feature in many carbonic anhydrase inhibitors. nih.govnih.gov Given that specific CA isoforms like CA IX and CA XII are overexpressed in tumors, designing this compound derivatives to selectively target these cancer-related enzymes could be a fruitful area of research. researchgate.netnih.govnih.govmdpi.com
Other Potential Targets: The versatility of the sulfonamide functional group suggests that sulfamoylbenzamides could interact with a wide range of enzymes, including proteases and kinases. nih.govnih.gov High-throughput screening of this compound and its derivatives against diverse enzyme families could uncover entirely new therapeutic applications.
Rational Design and Optimization of Potent and Selective Analogues with Improved Biological Profiles
Rational drug design based on structure-activity relationships (SAR) is crucial for transforming a lead compound like this compound into a clinical candidate. This involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Improving Potency and Selectivity: Systematic modifications of the propyl group, the benzamide moiety, and the substitution pattern on the aromatic ring can lead to analogues with enhanced biological activity and selectivity for the desired target. For instance, in the context of HBV CAMs, modifications to the sulfamoylbenzamide core have led to derivatives with submicromolar antiviral activity. nih.govnih.gov Similarly, for h-NTPDase inhibitors, specific substitutions have resulted in potent and selective compounds for different isoforms. nih.govrsc.orgrsc.org
Enhancing Drug-like Properties: A significant challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For example, while the sulfamoylbenzamide derivative NVR 3-778 was a promising HBV CAM, its development was hampered by low aqueous solubility. nih.gov Future design efforts for this compound analogues should focus on improving properties like solubility and oral bioavailability. Introducing moieties like phenylboronic acid has been shown to improve the water solubility of similar compounds. nih.gov
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed to create analogues that fit precisely into the binding site. For HBV capsid proteins, the availability of high-resolution crystal structures allows for the rational optimization of sulfamoylbenzamide derivatives to improve their interaction with the target. nih.gov
| Derivative Class | Target | Key Optimization Finding | Reference |
| N-substituted Sulfamoylbenzamides | STAT3 | Compound B12 showed better antitumor activity than the control, Niclosamide, in vivo. nih.gov | nih.gov |
| Phenylboronic acid-bearing derivatives | HBV Capsid | Compound 7b displayed comparable anti-HBV activity to NVR 3-778 but with improved water solubility. nih.gov | nih.gov |
| Halogen-substituted derivatives | h-NTPDase1 | The presence of chlorine and bromine in compound 3i led to a potent and selective molecule against the h-NTPDase1 isoform. nih.gov | nih.gov |
Development of Innovative Synthetic Routes for Scalable Production
The ability to synthesize a diverse library of analogues is essential for comprehensive SAR studies and for the eventual large-scale production of a drug candidate. Research into more efficient and versatile synthetic methodologies is therefore critical.
Modular Synthesis: Developing synthetic routes that allow for the easy modification of different parts of the this compound molecule is highly desirable. This modular approach facilitates the rapid generation of a library of compounds for biological screening. nih.govnih.gov
Green Chemistry Approaches: Future synthetic strategies should also consider the principles of green chemistry to minimize environmental impact and reduce production costs. This could involve using less hazardous reagents and solvents and improving reaction efficiency.
Scalability: A successful drug candidate must be manufacturable on a large scale. Therefore, the development of synthetic routes that are robust, reproducible, and economically viable is a crucial aspect of translational research.
Synergistic Effects of this compound Derivatives in Combination Therapies
Many complex diseases, such as cancer, are often treated with a combination of drugs that act on different pathways. Investigating the potential for this compound derivatives to act synergistically with existing therapies could lead to more effective treatment regimens.
Oncology: Given the role of STAT3 in cancer, combining a STAT3-inhibiting sulfamoylbenzamide derivative with conventional chemotherapy or other targeted agents could enhance tumor cell killing and overcome drug resistance. nih.gov
Infectious Diseases: In the treatment of chronic hepatitis B, a capsid assembly modulator derived from the sulfamoylbenzamide scaffold could be used in combination with current treatments like nucleos(t)ide analogues to achieve a functional cure. nih.gov
Inflammatory Diseases: For inflammatory conditions, combining an h-NTPDase inhibitor with other anti-inflammatory drugs could provide a more potent and comprehensive therapeutic effect.
Application of Advanced Computational and Artificial Intelligence Tools in Future Research
Computational methods are becoming indispensable in modern drug discovery, accelerating the design and optimization process. nih.govbeilstein-journals.org
Molecular Modeling and Docking: These tools can predict how different this compound analogues will bind to their biological targets, providing insights for rational design. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the key interactions between the compound and its target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the analogues and their biological activity, enabling the prediction of the potency of novel compounds before they are synthesized. nih.govcrimsonpublishers.com
Artificial Intelligence and Machine Learning: AI and machine learning algorithms can analyze vast datasets to identify promising new drug candidates, predict their properties, and optimize their structures. crimsonpublishers.comnih.govpharmaceutical-technology.comresearchgate.net These technologies have the potential to significantly shorten the drug discovery timeline for sulfamoylbenzamide-based therapeutics. nih.gov
Q & A
Q. How can synthetic routes for 4-(Propylsulfamoyl)benzamide be optimized to improve yield and purity?
Answer: Optimization involves precise control of reaction parameters such as temperature (e.g., 60–80°C for sulfonamide bond formation), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time (12–24 hours for coupling steps). Catalysts such as EDCI or triethylamine are critical for activating carboxylic acid intermediates. Purification via column chromatography or recrystallization ensures high purity .
Q. What analytical techniques are essential for characterizing this compound?
Answer: Key techniques include:
Q. How do structural modifications (e.g., substituents on the benzamide core) influence solubility and reactivity?
Answer: Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but reduce solubility. Propylsulfamoyl groups improve hydrogen-bonding capacity, affecting receptor binding. Solubility can be modulated via co-solvents (e.g., DMSO in biological assays) .
Advanced Research Questions
Q. What mechanistic insights explain divergent reaction pathways (e.g., oxidation vs. reduction) in derivatives of this compound?
Answer: Reaction pathways depend on pH and catalyst systems. For example:
Q. How can computational modeling predict the biological activity of this compound analogs?
Answer: Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like HDACs or PARP-1. QSAR models correlate substituent effects (e.g., logP, polar surface area) with antimicrobial or anticancer activity. MD simulations assess stability of ligand-receptor complexes .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?
Answer: Discrepancies arise from metabolic instability or off-target effects. Solutions include:
- Prodrug design (e.g., esterification of sulfonamide groups) to improve bioavailability.
- Isothermal titration calorimetry (ITC) to validate target engagement in physiological buffers.
- Toxicogenomics to assess hepatotoxicity risks in early-stage development .
Methodological Guidance
Q. How should researchers design SAR studies for this compound derivatives?
Answer:
Q. What protocols ensure reproducibility in scaled-up synthesis?
Answer:
- Continuous flow reactors improve heat/mass transfer for exothermic steps.
- In-line FTIR monitoring tracks reaction progress in real time.
- Automated crystallization (e.g., anti-solvent addition) ensures batch consistency .
Q. How can researchers validate target specificity in complex biological systems?
Answer:
- CRISPR-Cas9 knockout models confirm on-target effects (e.g., PARP-1 inhibition).
- Thermal shift assays (TSA) quantify protein-ligand stabilization.
- SPR biosensors measure binding kinetics in serum-containing media .
Data Interpretation and Validation
Q. How to address conflicting cytotoxicity data across cell lines?
Answer:
- Normalize data to cell-specific parameters (e.g., proliferation rate, transporter expression).
- Use synergistic scoring (e.g., Chou-Talalay method) to evaluate combination therapies.
- Validate via 3D spheroid models to mimic tumor microenvironments .
Q. What statistical methods are robust for analyzing dose-response relationships?
Answer:
- Non-linear regression (e.g., four-parameter logistic model) for IC₅₀ determination.
- Bootstrap resampling to estimate confidence intervals for EC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
Emerging Research Directions
Q. Can this compound derivatives act as selective epigenetic modulators?
Answer: Benzamide-based HDAC inhibitors (e.g., MS-275) show brain-region selectivity (frontal cortex vs. striatum). ChIP-seq reveals enhanced Ac-H3 binding at promoters like RELN and GAD67, suggesting potential in neuropsychiatric disorders .
Q. How can AI/ML accelerate the discovery of novel analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
